molecular formula C9H12ClN3O B8553983 2-Chloro-5-morpholinopyridin-3-amine

2-Chloro-5-morpholinopyridin-3-amine

Cat. No.: B8553983
M. Wt: 213.66 g/mol
InChI Key: YUYREKUZAJCWFG-UHFFFAOYSA-N
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Description

2-Chloro-5-morpholinopyridin-3-amine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-5-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C9H12ClN3O/c10-9-8(11)5-7(6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2

InChI Key

YUYREKUZAJCWFG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-5-bromo-2-chloropyridine (2.0 g, 9.7 mmol), morpholine (1.3 mL, 14.9 mmol), 2-(dicyclohexylphosphino)-2′,4′,6′,-triisopropyl-biphenyl, (X-Phos) (0.37 g, 0.8 mmol), and tris(dibenzylideneacetone)dipalladium (0) (0.36 g, 0.39 mmol) in dry THF (15.0 mL) was degassed by nitrogen. To this mixture was added 1.0M lithium bis(trimethylsilyl)amide in THF (25 mL) dropwise, and the resulting reaction was heated to 60° C. After 2.5 h, the reaction was cooled to rt then poured into water. After extracting twice with EtOAc and twice with DCM, the combined organic layers were dried over anhydrous magnesium sulfate. After filtration and concentration, the residue was purified on basic alumina (0-20% EtOAc in hexanes) to afford an off-white solid as 2-chloro-5-morpholinopyridin-3-amine. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.35 (1H, d, J=2.7 Hz), 6.67 (1H, d, J=2.7 Hz), 5.33 (2H, s), 3.79 (4H, m), 3.11 (4H, m).
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2 g
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1.3 mL
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15 mL
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0.36 g
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-chloropyridin-3-amine (1.01 g, 4.89 mmol), morpholine (0.85 mL, 9.76 mmol), 2-dicyclohexylphosphino-2,4,6,-triisopropylbiphenyl, (X-Phos) (187.2 mg, 0.39 mmol), and tris(dibenzylideneacetone)dipalladium (0) (180.6 mg, 0.20 mmol) in dry THF (10 mL) was degassed by nitrogen. To this mixture was added lithium bis(trimethylsilyl)amide, 1.0M in THF (15.0 mL, 15.0 mmol) dropwise, and the resulting reaction was heated to 60° C. After 2.5 h, the reaction was cooled to rt then poured into water. After extracting twice with EtOAc and twice with DCM, the combined organic layers were dried over anhydrous magnesium sulfate. After filtration and concentration, the residue was purified on basic alumina (0-20% EtOAc in hexanes) to afford an off-white solid as 2-chloro-5-morpholinopyridin-3-amine. 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (1H, d, J=2.7 Hz), 6.57 (1H, d, J=2.7 Hz), 3.93 (4H, m), 3.49 (2H, s), 3.22 (4H, m).
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1.01 g
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0.85 mL
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10 mL
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180.6 mg
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15 mL
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